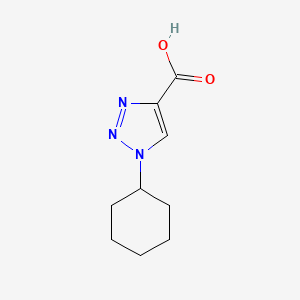

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclohexyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and versatile method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction proceeds regioselectively to afford 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and functional group tolerance.

- Typical procedure : An organic azide and a terminal alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from copper sulfate and a reducing agent or directly added as CuI or CuBr.

- Solvent and conditions : Common solvents include water, alcohols, or mixtures thereof; reactions are typically performed at room temperature or slightly elevated temperatures.

- Yields : Reported yields range from 67% to over 90% depending on substrates and conditions.

For 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, the cyclohexyl substituent can be introduced via the azide or alkyne component bearing the cyclohexyl moiety, while the carboxylic acid functionality can be incorporated through a suitably functionalized alkyne or azide precursor.

Three-Component One-Pot Synthesis

A notable method involves a three-component reaction of terminal alkynes, sodium azide, and carbonyl compounds (e.g., formaldehyde) catalyzed by copper salts. This approach allows direct formation of substituted triazoles with diverse substituents.

- Example : Kalisiak et al. reported Cu-catalyzed cycloaddition of terminal alkyne, NaN3, and formaldehyde in 1,4-dioxane with acetic acid additive at room temperature, yielding 2-hydroxymethyl-1,2,3-triazoles in 67–95% yield.

- This method could be adapted to incorporate a cyclohexyl group by using cyclohexyl-substituted alkynes or azides.

- Advantages include operational simplicity, broad substrate scope, and high functional group tolerance.

Base-Mediated Cyclization

Some 1,2,3-triazole derivatives, especially those with carboxamide or carboxylic acid groups, can be synthesized via base-mediated cyclization of azide-containing precursors.

- Sodium ethoxide or cesium carbonate bases have been employed to facilitate [3+2] cycloaddition reactions leading to triazole-4-carboxamide derivatives.

- This approach is catalytic, non-moisture sensitive, and can be adapted for various substituents.

Specific Preparation Routes for this compound

While direct literature on this exact compound is limited, the following synthetic route is derived from analogous preparation methods of 1,2,3-triazole carboxylic acids with alkyl substituents:

Notes on Step 3:

- Carboxylic acid functionality can be introduced by using propiolic acid derivatives as the alkyne component in CuAAC, yielding 1,4-disubstituted triazole-4-carboxylic acids directly.

- Alternatively, methyl-substituted triazoles can be oxidized to carboxylic acids using strong oxidants under controlled conditions.

Representative Reaction Example

A plausible synthetic sequence based on literature:

Preparation of cyclohexyl azide : Cyclohexyl bromide reacted with sodium azide in DMF at 60°C for 4 h to give cyclohexyl azide.

CuAAC reaction : Cyclohexyl azide reacted with propiolic acid in the presence of CuI (2 equiv) and triethylamine (3 equiv) in acetonitrile at room temperature for 3 h, yielding this compound.

Purification : The product is isolated by extraction and purified by flash chromatography.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range | Functional Group Tolerance |

|---|---|---|---|---|

| CuAAC with preformed azide and alkyne | High regioselectivity, mild conditions, broad substrate scope | Requires synthesis of azide or alkyne precursors | 70–90% | Excellent |

| Three-component one-pot synthesis | Operational simplicity, direct access to substituted triazoles | Limited to substrates compatible with reaction conditions | 67–95% | Good |

| Base-mediated cyclization | Catalytic, non-moisture sensitive | May require specific base and conditions | 65–85% | Moderate |

Research Findings and Optimization

- Copper catalysts such as CuI, CuBr, or CuSO4 with reducing agents have been optimized to improve yields and regioselectivity.

- Use of solvents like acetonitrile, 1,4-dioxane, or aqueous mixtures can affect reaction rates and product purity.

- Reaction temperature control (room temperature to 80°C) influences the selectivity between 1,4- and 1,5-disubstituted triazoles.

- Addition of acids (e.g., acetic acid) or bases (e.g., triethylamine) modulates catalyst activity and substrate compatibility.

- Post-synthetic modifications such as oxidation or cross-coupling reactions can further diversify the triazole carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Notes:

- Cyclohexyl derivative : The bulky cyclohexyl group enhances membrane permeability but may reduce solubility in polar solvents.

- Ethoxyphenyl derivative : The ethoxy group contributes to resonance stabilization, while the formyl group facilitates nucleophilic additions .

- Aminophenyl derivative: The -NH₂ group enables hydrogen bonding, critical for antimicrobial activity .

Comparative Stability and Reactivity

- Tautomerism : The ethoxyphenyl derivative exists as an 80:20 mixture of open-chain and cyclic hemiacetal tautomers , whereas the cyclohexyl analog’s tautomeric behavior is unstudied.

- Decarboxylation : All triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures, but electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivative) accelerate this process .

- Solubility : Polar substituents (e.g., -NH₂, -OCH₂CH₃) improve aqueous solubility, while cyclohexyl and phenyl groups favor organic solvents .

Biological Activity

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a cyclohexyl group at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of 198.21 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCC(CC1)N2C(=C(N=N2)C(=O)O) |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains. In a comparative study, this compound demonstrated an IC50 value in the micromolar range against several pathogens, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are well-documented. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests its potential for treating inflammatory conditions .

Table: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Inhibition of TNF-α and IL-6 production |

| Indomethacin | 0.65 | COX inhibition |

Potential Therapeutic Applications

The compound's unique structure allows it to interact with specific biological targets. For instance, it may act as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia. Initial studies suggest promising inhibitory activity comparable to established drugs .

Case Studies

A recent study explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The results indicated that modifications to the triazole structure could enhance biological activity significantly. The study highlighted that compounds with lipophilic substituents exhibited improved potency against specific targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The carboxylic acid group may participate in hydrogen bonding with target enzymes.

- Receptor Binding : The triazole ring can interact with various receptors or enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplified by protocols in and . Key steps include:

- Cycloaddition : Reacting cyclohexyl azide with a propiolic acid derivative under Cu/C catalysis (e.g., 10 mol% Cu/C at 80°C for 12 hours) .

- Decarboxylation : Post-cycloaddition decarboxylation may occur under acidic or thermal conditions, depending on substituents .

- Optimization : Monitor regioselectivity via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to favor the 1,4-disubstituted triazole isomer.

Q. How can the purity and structural identity of this compound be validated?

- Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., characteristic triazole proton at δ 8.0–8.5 ppm) and FT-IR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 224.09 for C₁₀H₁₃N₃O₂) .

Q. What computational tools are recommended for preliminary structural analysis?

- Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts and compare with experimental data .

- Molecular Docking : AutoDock Vina to screen potential protein targets (e.g., β-catenin for Wnt pathway inhibition) using PDB structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in regiochemistry or hydrogen-bonding networks?

- Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K .

- Refinement : SHELXL for anisotropic displacement parameters and OLEX2 for graphical refinement. Key metrics: R1 < 0.05, wR2 < 0.12 .

- Analysis : Hydrogen bonding between the carboxylic acid and triazole N-atoms can stabilize crystal packing, as seen in similar triazole derivatives .

Q. How should researchers address contradictions in biological activity data across cell lines?

- Answer :

- Assay Design : Use standardized protocols (e.g., NCI-60 panel for antiproliferative activity) with triplicate measurements .

- Data Normalization : Correct for cell line-specific factors (e.g., metabolic rates, transporter expression) using Z-score analysis.

- Mechanistic Follow-Up : Perform siRNA knockdown of targets (e.g., β-catenin) to confirm on-target effects .

Q. What strategies improve regioselectivity in CuAAC reactions for triazole derivatives?

- Answer :

- Catalyst Tuning : Replace Cu(I) with Ru(II) for 1,5-disubstituted triazoles, though this requires inert conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor 1,4-regiochemistry, while nonpolar solvents may promote side products .

- Substituent Effects : Electron-withdrawing groups on alkynes (e.g., carboxylic acids) enhance reaction rates and selectivity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Answer :

- Core Modifications : Replace cyclohexyl with morpholine (as in ) to improve solubility.

- Functionalization : Introduce methyl groups at the triazole 5-position to enhance metabolic stability, as seen in (40% inhibition in NCI-H522 cells).

- Bioisosteres : Substitute carboxylic acid with tetrazole (e.g., ) to maintain charge while improving bioavailability.

Methodological Considerations

Q. What are best practices for analyzing stability under physiological conditions?

- Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C typical for triazoles) .

Q. How can researchers validate target engagement in Wnt/β-catenin pathway studies?

- Answer :

- Western Blotting : Measure β-catenin levels in nuclear vs. cytoplasmic fractions after treatment .

- TOPFlash Reporter Assay : Quantify TCF/LEF transcriptional activity in HEK293T cells transfected with luciferase constructs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.